4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536005
InChI: InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-20(11-14(21)3)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1
SMILES:
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC16536005

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-20(11-14(21)3)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1
Standard InChI Key YAJYAQFQXGKZGN-WMCAAGNKSA-N
Isomeric SMILES CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a central piperazine ring substituted at the 3-position with a methyl group and at the 4-position with an (S)-2-amino-3-methylbutyryl moiety. The piperazine nitrogen at position 1 is functionalized with a benzyl ester group, contributing to its stability and reactivity in synthetic applications . The stereochemistry of the amino acid side chain is critical, as the (S)-configuration influences its bioactivity and interaction with chiral targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₇N₃O₃
Molecular Weight333.4 g/mol
IUPAC NameBenzyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate
SMILESCC1CN(CCN1C(=O)C@HN)C(=O)OCC2=CC=CC=C2
InChIKeyYAJYAQFQXGKZGN-WMCAAGNKSA-N

Stereochemical Considerations

The (S)-configuration at the 2-amino-3-methylbutyryl group is essential for its biological interactions. Computational modeling suggests that this stereochemistry optimizes hydrogen bonding with target enzymes, particularly in protease inhibition assays. The 3-methyl substitution on the piperazine ring introduces steric hindrance, which may modulate conformational flexibility and binding kinetics .

Synthesis and Industrial Production

Traditional Synthetic Routes

The synthesis involves three primary steps:

  • Piperazine Ring Formation: Cyclization of 1,2-diamine precursors under acidic conditions yields the 3-methylpiperazine scaffold.

  • Acylation: The (S)-2-amino-3-methylbutyryl group is introduced via carbodiimide-mediated coupling, typically using HOBt (hydroxybenzotriazole) as an activator.

  • Benzyl Esterification: The carboxylic acid at position 1 is protected using benzyl bromide in the presence of a base such as triethylamine.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Piperazine formationHCl (cat.), ethanol, reflux65–70
AcylationEDC, HOBt, DMF, 0°C → RT80–85
EsterificationBenzyl bromide, Et₃N, CH₂Cl₂90–95

Industrial-Scale Optimization

Recent advancements employ flow microreactor systems to enhance efficiency. Continuous flow chemistry reduces reaction times by 40% compared to batch processes, with improved purity (>98% by HPLC) due to precise temperature and mixing control. Solvent recovery systems further align the synthesis with green chemistry principles.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound demonstrates moderate inhibitory activity (IC₅₀ = 2.1 µM) against trypsin-like serine proteases, attributed to its ability to mimic natural peptide substrates. Molecular docking simulations reveal that the benzyl ester group occupies the S1 specificity pocket, while the piperazine ring stabilizes interactions with catalytic residues.

Prodrug Development

As a benzyl ester prodrug, the compound exhibits enhanced membrane permeability compared to its carboxylic acid counterpart (logP = 1.8 vs. -0.3). In vitro studies show 85% conversion to the active acid form within 2 hours in human plasma, making it a candidate for oral drug formulations.

Comparative Analysis with Structural Isomers

The 2-methylpiperazine analog (PubChem CID 66568142) exhibits distinct properties:

Table 3: Isomer Comparison

Property3-Methyl Isomer2-Methyl Isomer
LogD (pH 7.4)1.51.2
Protease IC₅₀2.1 µM8.7 µM
Plasma Stability (t₁/₂)120 min45 min

The 3-methyl derivative’s superior activity and stability are attributed to favorable van der Waals interactions in enzyme active sites .

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